molecular formula C12H12F3IO B13211470 (2S,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane

(2S,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane

Cat. No.: B13211470
M. Wt: 356.12 g/mol
InChI Key: TVTHHOWCTJWYGT-ONGXEEELSA-N
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Description

(2S,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane: is a chiral compound that features an oxolane ring substituted with an iodomethyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, often using reagents such as iodine and a suitable base.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield an azide derivative, while oxidation with potassium permanganate can introduce hydroxyl groups.

Scientific Research Applications

(2S,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethylphenyl group can enhance the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane
  • (2S,4R)-2-(Chloromethyl)-4-[3-(trifluoromethyl)phenyl]oxolane
  • (2S,4R)-2-(Fluoromethyl)-4-[3-(trifluoromethyl)phenyl]oxolane

Uniqueness

The uniqueness of (2S,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane lies in its iodomethyl group, which can undergo specific reactions that other halogenated analogs may not. Additionally, the trifluoromethylphenyl group imparts unique electronic properties that can influence the compound’s reactivity and interactions.

Properties

Molecular Formula

C12H12F3IO

Molecular Weight

356.12 g/mol

IUPAC Name

(2S,4R)-2-(iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane

InChI

InChI=1S/C12H12F3IO/c13-12(14,15)10-3-1-2-8(4-10)9-5-11(6-16)17-7-9/h1-4,9,11H,5-7H2/t9-,11-/m0/s1

InChI Key

TVTHHOWCTJWYGT-ONGXEEELSA-N

Isomeric SMILES

C1[C@@H](CO[C@@H]1CI)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

C1C(COC1CI)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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